Ethyl (2E,4Z)-undeca-2,4-dienoate

Stereoselective Synthesis Olefination Dienoic Esters

Ethyl (2E,4Z)-undeca-2,4-dienoate (CAS 39924-40-8) is a synthetic, medium-chain conjugated dienoic fatty acid ethyl ester (C13H22O2, MW 210.31 g/mol) with a precisely defined (2E,4Z) stereochemistry. This isomer is not reported to occur in nature, distinguishing it from its closely related (2E,4Z)-deca-2,4-dienoate analog (pear ester), which is a well-known natural product and commercial kairomone/flavor agent.

Molecular Formula C13H22O2
Molecular Weight 210.31 g/mol
CAS No. 39924-40-8
Cat. No. B12658756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (2E,4Z)-undeca-2,4-dienoate
CAS39924-40-8
Molecular FormulaC13H22O2
Molecular Weight210.31 g/mol
Structural Identifiers
SMILESCCCCCCC=CC=CC(=O)OCC
InChIInChI=1S/C13H22O2/c1-3-5-6-7-8-9-10-11-12-13(14)15-4-2/h9-12H,3-8H2,1-2H3/b10-9-,12-11+
InChIKeyGKZHQLHOAZNYIW-XAZJVICWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl (2E,4Z)-undeca-2,4-dienoate Procurement Guide: Stereochemical Identity and Baseline Properties


Ethyl (2E,4Z)-undeca-2,4-dienoate (CAS 39924-40-8) is a synthetic, medium-chain conjugated dienoic fatty acid ethyl ester (C13H22O2, MW 210.31 g/mol) with a precisely defined (2E,4Z) stereochemistry [1]. This isomer is not reported to occur in nature, distinguishing it from its closely related (2E,4Z)-deca-2,4-dienoate analog (pear ester), which is a well-known natural product and commercial kairomone/flavor agent [2]. The compound serves primarily as a high-purity research chemical and a key synthetic building block for accessing bioactive molecules requiring this specific olefin geometry, such as the cyrmenin class of antifungal peptides [3].

Why Ethyl (2E,4Z)-undeca-2,4-dienoate Cannot Be Replaced by Generic Isomer Mixtures or Chain-Length Analogs


The biological activity and synthetic utility of conjugated dienoic esters are critically dependent on both chain length and stereochemistry. Generic substitution with other stereoisomers (e.g., (2E,4E) or (2Z,4Z)) or chain-length analogs (e.g., the deca-2,4-dienoate pear ester) fundamentally alters molecular geometry, electronic distribution, and target binding. The (2E,4Z) isomer is particularly difficult to access in high purity using conventional methodology, as traditional Horner–Wadsworth–Emmons (HWE) and Still–Gennari (SG) olefinations fail to produce either the 2E,4Z or 2Z,4Z isomers in ≥90% selectivity [1]. Even Heck alkenylation, while satisfactory for the 2E,4E and 2E,4Z isomers, is limited to ≥98% purity only under specific conditions [1]. This chromatographic and synthetic challenge means that commercial mixtures or lower-purity batches cannot substitute for the pure isomer in applications where this precise geometry is essential, such as serving as the (2E,4Z)-undecadienoic acid pharmacophore found in cyrmenin antifungals [2].

Quantitative Differentiation of Ethyl (2E,4Z)-undeca-2,4-dienoate Against Closest Analogs and Alternative Isomers


Isomeric Purity: Negishi Coupling vs. Conventional Olefination Methods for the (2E,4Z) Isomer

The (2E,4Z) isomer 9 cannot be readily prepared in ≥90% selectivity using traditional Horner–Wadsworth–Emmons (HWE) or Still–Gennari (SG) olefinations, as documented in the literature. For a related system, ethyl (2E,4Z)-deca-2,4-dienoate, an analogous HWE/SG approach resulted in an overall selectivity of only 88% 2E,4Z [1]. This contrasts with the Pd-catalyzed Negishi coupling method, which delivers the target compound 9 in ≥98% isomeric purity [1].

Stereoselective Synthesis Olefination Dienoic Esters Isomeric Purity

Synthetic Yield: Pd-Catalyzed Negishi Route for (2E,4Z)-undeca-2,4-dienoate Production

The Pd-catalyzed Negishi coupling protocol provides both high purity and good isolated yield for the target isomer. Using 1 mol % of the PEPPSI precatalyst at ambient temperature, the desired (2E,4Z) isomer 9 was obtained in 90% isolated yield alongside its ≥98% isomeric purity [1]. This yield is competitive with or superior to many alternative routes that also require tedious isomer separation.

Chemical Process Development Cross-Coupling Yield Optimization Diene Synthesis

Biological Building Block Specificity: Cyrmenin Antifungal Pharmacophore vs. Pear Ester Kairomone

The (2E,4Z)-undecadienoyl moiety is a specific structural component of the cyrmenins (A, B1, B2), novel antifungal metabolites isolated from myxobacteria that act as bacterial counterparts to strobilurin fungicides [1]. In contrast, the closely related (2E,4Z)-deca-2,4-dienoate (pear ester) functions as an insect kairomone used in pest management and flavor formulation [2]. This divergence in biological function underscores that the one-carbon homologation from C10 to C11 is not a trivial structural change but rather a switch between two entirely distinct bioactive chemotypes.

Antifungal Natural Products Cyrmenin Kairomone Pharmacophore

Optimal Procurement-Driven Application Scenarios for Ethyl (2E,4Z)-undeca-2,4-dienoate


Synthesis of Cyrmenin A/B Analogues for Antifungal Drug Discovery

Medicinal chemistry groups exploring the structure-activity relationships of cyrmenin antifungals require the (2E,4Z)-undecadienoic acid building block with ≥98% isomeric purity. The ethyl ester is the standard precursor for hydrolysis and subsequent peptide coupling to recreate the N-acyl dipeptide ester core. The quantitative data on the Negishi coupling's superior stereoselectivity over HWE/SG methods (≥98% vs. ≤88%) [1] and the documented occurrence of this acyl group in the natural cyrmenins [2] make this compound the definitive synthetic starting material.

Development of Stereodefined Dienoate Libraries for Chemical Biology Probe Synthesis

For chemical biology applications, access to all four stereoisomers of a conjugated dienoate in high purity is essential to deconvolute stereo-specific biological effects. The (2E,4Z) isomer 9, produced via a validated Pd-catalyzed route in 90% yield alongside its 2E,4E, 2Z,4E, and 2Z,4Z counterparts [1], enables the assembly of a complete isomer library. This level of stereochemical control is unattainable through generic procurement of mixed isomers.

Investigating Chain-Length Specificity of Insect Olfaction vs. Fungal Targets

Comparative studies aiming to understand the molecular recognition of conjugated dienoates require both the undeca and deca homologs in their defined isomeric forms. While ethyl (2E,4Z)-deca-2,4-dienoate (pear ester) targets codling moth olfactory receptors [2], the undeca derivative serves as a key intermediate for antifungal compounds [1]. The quantifiable difference in chain length underpins a crucial biological divergence, and purchasing the pure (2E,4Z)-undeca isomer eliminates confounding variables in cross-species olfactory or biochemical assays.

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